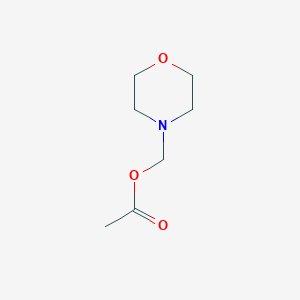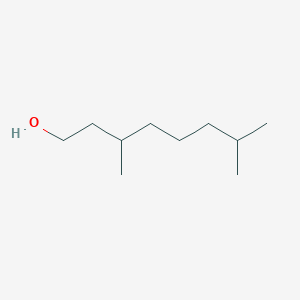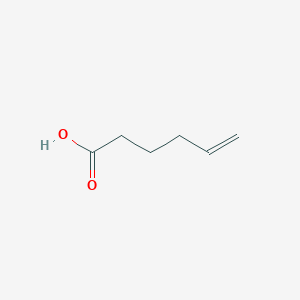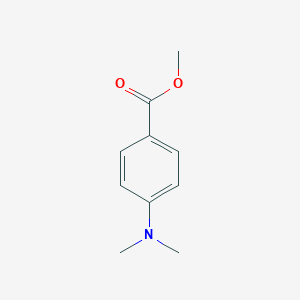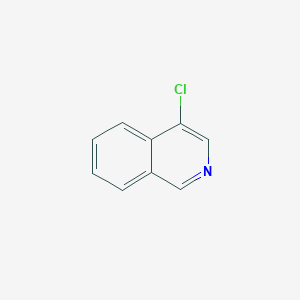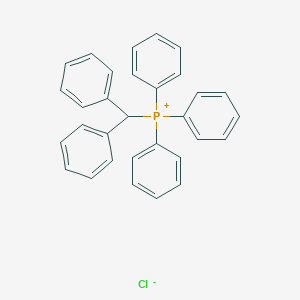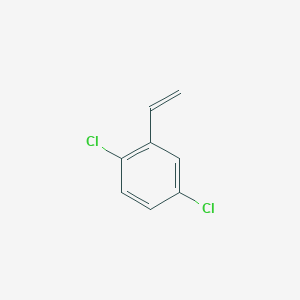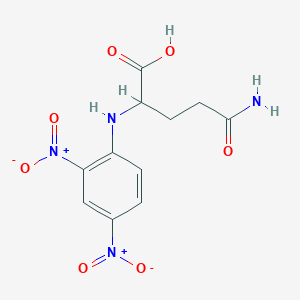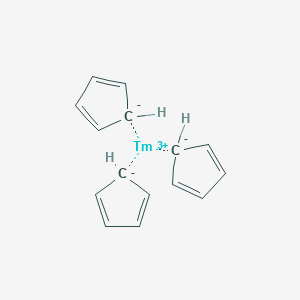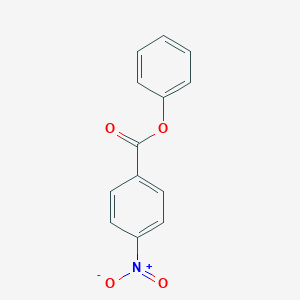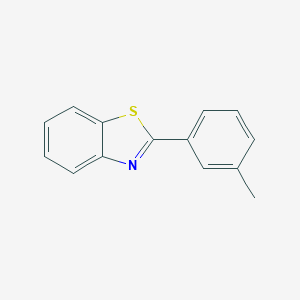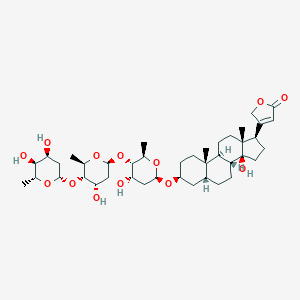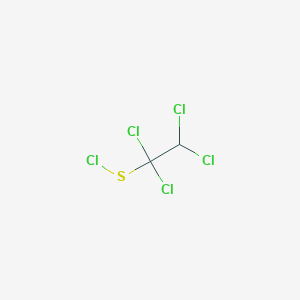
1,1,2,2-Tetrachloroethylsulfenyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloroethylsulfenyl chloride, also known as TCESC, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is highly reactive and is primarily used as a reagent in organic synthesis. TCESC is a versatile compound that can be used in a variety of applications, including as a crosslinking agent, a polymerization catalyst, and a reagent for the preparation of sulfenyl chlorides.
Mechanism Of Action
The mechanism of action of 1,1,2,2-Tetrachloroethylsulfenyl chloride involves the formation of a sulfenyl chloride intermediate, which can undergo various reactions, such as nucleophilic substitution and addition reactions. The highly reactive nature of 1,1,2,2-Tetrachloroethylsulfenyl chloride makes it an effective reagent for these types of reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1,2,2-Tetrachloroethylsulfenyl chloride. However, it is known that 1,1,2,2-Tetrachloroethylsulfenyl chloride can react with various biological molecules, such as proteins and nucleic acids, and may have toxic effects on cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1,1,2,2-Tetrachloroethylsulfenyl chloride in laboratory experiments is its high reactivity, which allows for efficient and selective reactions. However, 1,1,2,2-Tetrachloroethylsulfenyl chloride is also highly reactive towards air and moisture, which can make it difficult to handle and store. Additionally, 1,1,2,2-Tetrachloroethylsulfenyl chloride is a hazardous substance and should be handled with care.
Future Directions
There are several future directions for the use of 1,1,2,2-Tetrachloroethylsulfenyl chloride in scientific research. One potential area of research is the development of new synthetic methods using 1,1,2,2-Tetrachloroethylsulfenyl chloride as a reagent. Another area of research is the study of the toxic effects of 1,1,2,2-Tetrachloroethylsulfenyl chloride on cells and the development of new methods for its safe handling and storage. Additionally, 1,1,2,2-Tetrachloroethylsulfenyl chloride may have potential applications in the development of new materials and pharmaceuticals.
Synthesis Methods
The synthesis of 1,1,2,2-Tetrachloroethylsulfenyl chloride involves the reaction of tetrachloroethylene with sulfur in the presence of a catalyst. The reaction is typically carried out under high pressure and high temperature conditions. The resulting product is then purified using various methods, such as distillation and chromatography.
Scientific Research Applications
1,1,2,2-Tetrachloroethylsulfenyl chloride is widely used in scientific research as a reagent for the preparation of sulfenyl chlorides. Sulfenyl chlorides are important intermediates in organic synthesis and are used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 1,1,2,2-Tetrachloroethylsulfenyl chloride is also used as a crosslinking agent in the preparation of polymers and as a polymerization catalyst.
properties
CAS RN |
1185-09-7 |
|---|---|
Product Name |
1,1,2,2-Tetrachloroethylsulfenyl chloride |
Molecular Formula |
C2HCl5S |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
1,1,2,2-tetrachloroethyl thiohypochlorite |
InChI |
InChI=1S/C2HCl5S/c3-1(4)2(5,6)8-7/h1H |
InChI Key |
LCVOCDOSGJHZFH-UHFFFAOYSA-N |
SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
Canonical SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
Other CAS RN |
1185-09-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



